molecular formula C15H22ClN3O3S B4630959 4-chloro-5-[(dimethylamino)sulfonyl]-N,N-dimethyl-2-(1-pyrrolidinyl)benzamide

4-chloro-5-[(dimethylamino)sulfonyl]-N,N-dimethyl-2-(1-pyrrolidinyl)benzamide

Cat. No. B4630959
M. Wt: 359.9 g/mol
InChI Key: OERBKJWIOSBZHE-UHFFFAOYSA-N
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Description

4-chloro-5-[(dimethylamino)sulfonyl]-N,N-dimethyl-2-(1-pyrrolidinyl)benzamide is a compound with a complex structure that includes a benzamide moiety, a sulfonyl group, and a pyrrolidine ring. Its synthesis and properties are of interest in the field of organic chemistry, particularly in the development of pharmaceuticals and chemical reagents.

Synthesis Analysis

The synthesis of compounds similar to 4-chloro-5-[(dimethylamino)sulfonyl]-N,N-dimethyl-2-(1-pyrrolidinyl)benzamide often involves multi-step chemical reactions, including the formation of amide or sulfonamide bonds. For instance, Kumar and Lown (2003) described the synthesis of dimers with pyrrole and imidazole polyamides, which may share synthetic pathways with the compound (Kumar & Lown, 2003).

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzamide core, a sulfonyl group, and a pyrrolidinyl ring. These functional groups contribute to its overall chemical behavior and interactions. The crystal structure analysis of similar compounds provides insights into their molecular geometry and conformation, as demonstrated by Yanagi et al. (2000) in their study on crystalline forms of related compounds (Yanagi et al., 2000).

Scientific Research Applications

Polymer Science Applications

Synthesis and Characterization of Novel Polymers : Research has been conducted on the synthesis and characterization of new aromatic polymers containing long alkyl side chains and triazine rings, showcasing potential applications in material science due to their solubility and thermal stability characteristics (Jui-kun Lin et al., 1990). Similarly, studies on fluorinated polyamides containing pyridine and sulfone moieties highlight the development of materials with low dielectric constants, high transparency, and thermal stability, suitable for electronic applications (Xiao-Ling Liu et al., 2013).

Medicinal Chemistry Applications

Development of Antisecretory Compounds : Compounds structurally related to "4-chloro-5-[(dimethylamino)sulfonyl]-N,N-dimethyl-2-(1-pyrrolidinyl)benzamide" have been investigated for their potential in treating gastroesophageal reflux disease (GERD) and other gastric acid-related diseases. This includes the synthesis of benzimidazole sulfoxide derivatives, indicating the broad relevance of this chemical class in medicinal applications (Rohidas Gilbile et al., 2017).

Material Science Applications

Electroactive Liquid Crystalline Polymers : A novel type of liquid crystalline polyimide with electroactive properties was synthesized, incorporating aniline trimer segments. This research opens pathways to developing materials with unique electroactive and liquid crystalline properties, potentially useful in advanced electronic and photonic applications (Siwei Liu et al., 2011).

properties

IUPAC Name

4-chloro-5-(dimethylsulfamoyl)-N,N-dimethyl-2-pyrrolidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O3S/c1-17(2)15(20)11-9-14(23(21,22)18(3)4)12(16)10-13(11)19-7-5-6-8-19/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERBKJWIOSBZHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1N2CCCC2)Cl)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-5-[(dimethylamino)sulfonyl]-N,N-dimethyl-2-(1-pyrrolidinyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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